N-Boc-1-fluoro-2-propylamine

Description

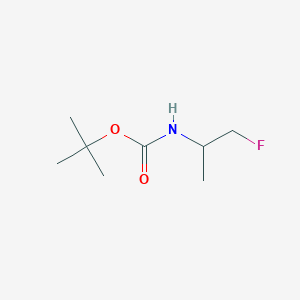

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-fluoropropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJCLXHXXANCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control in the Synthesis and Applications of Chiral N Boc 1 Fluoro 2 Propylamine Systems

Asymmetric Synthesis of Enantioenriched Fluoroamines

The generation of single enantiomers of chiral fluoroamines is a significant synthetic challenge. Various catalytic and substrate-controlled methods have been developed to introduce chirality effectively, ensuring access to optically pure N-Boc-1-fluoro-2-propylamine and its derivatives.

Asymmetric fluorination has emerged as a powerful tool for the direct introduction of fluorine to create a chiral center. This can be achieved through both organocatalysis and transition-metal catalysis.

Organocatalytic approaches often utilize chiral amines, such as cinchona alkaloid derivatives, to promote reactions that establish multiple stereocenters with high enantioselectivity (ee) and diastereoselectivity (dr). nih.gov For instance, a one-pot sequence involving fluorination with an electrophilic fluorine source like Selectfluor™, followed by an organocatalytic Robinson annulation, can produce complex fluorinated cyclohexenones with up to 99% ee and a 20:1 dr. nih.gov Another sophisticated strategy is the organocascade reaction, where an achiral α,β-unsaturated aldehyde can be converted into a chiral α-fluoro-β-amino aldehyde in a single flask. nih.gov This process can achieve conversions up to 85%, with diastereomeric ratios as high as 98:2 and enantiomeric excess up to 99%. nih.gov

Metal-catalyzed methods offer complementary routes. Chiral palladium complexes have proven effective in asymmetric Mannich-type reactions between α-fluoro-β-ketoesters and N-Boc-aldimines. researchgate.net These reactions proceed under mild conditions to afford β-aminated α-fluoro-β-ketoesters with excellent enantioselectivities, often reaching up to 99% ee. researchgate.net The structure of the palladium catalyst is crucial, with specific ligand designs promoting high yields (77-89%) and enantioselectivity (93-99% ee). researchgate.net

| Method | Catalyst/Reagent | Substrates | Product Type | Yield | Stereoselectivity |

| Organocatalytic Robinson Annulation | Cinchona Alkaloid Amine / Selectfluor™ | β-ketoester, Chalcone | 6-Fluorocyclohex-2-en-1-one | Good to Excellent | Up to 99% ee, 20:1 dr |

| Organocascade Aminofluorination | Iminium/Enamine Catalysts / NFSI | α,β-Unsaturated Aldehyde | α-Fluoro-β-amino Aldehyde | Up to 85% | Up to 99% ee, 98:2 dr |

| Pd-Catalyzed Mannich Reaction | Chiral Palladium Complex | α-Fluoro-β-ketoester, N-Boc-aldimine | β-aminated α-fluoro-β-ketoester | 77-89% | 93-99% ee |

The ring-opening of strained, nitrogen-containing rings like aziridines provides a reliable method for synthesizing β-fluoroamines. When a chiral aziridine is used, its inherent stereochemistry can be transferred to the final product. The key to this strategy is controlling the regioselectivity of the nucleophilic attack by the fluoride (B91410) source.

The reaction of chiral 2-substituted aziridines with fluoride sources such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) can afford chiral β-fluoroamines with high stereoselectivity. researchgate.net The outcome of the reaction is highly dependent on the nature of the substituent on the aziridine ring. researchgate.netfrontiersin.org For example, 2-aryl-substituted aziridines react to give E-fluoroamines stereoselectively. researchgate.net The regioselectivity—whether the fluoride attacks the more or less substituted carbon—is governed by the substituents on the aziridine, the electrophile used for activation, and the nucleophile. frontiersin.org

Catalytic systems can further enhance the enantioselectivity of these transformations. Dimeric yttrium salen catalysts, for instance, can perform a kinetic resolution on a racemic mixture of aliphatic aziridines, leading to regioisomeric products, each with exceptionally high enantioselectivity. nih.gov This demonstrates a sophisticated approach where a single catalyst can differentiate between two enantiomers of the starting material to produce two different, highly enantioenriched products. nih.gov

| Starting Material | Reagent/Catalyst | Key Feature | Product | Stereochemical Outcome |

| Chiral 2-aryl-substituted aziridines | Et₃N·3HF | Substituent-directed regioselectivity | Chiral E-fluoroamines | High stereoselectivity |

| Racemic aliphatic aziridines | Dimeric yttrium salen catalyst | Kinetic resolution | Regioisomeric amino products | High enantioselectivity for each isomer |

| N-acylaziridines | (R)-BINOL / Boron catalyst | Kinetic resolution via nucleophilic opening | Enantioenriched 1,2-functionalized amides | High enantioselectivity |

The asymmetric addition of carbon nucleophiles to imines is a fundamental C-C bond-forming reaction for the synthesis of chiral amines. For N-Boc protected imines, particularly ketoimines, this approach allows for the construction of quaternary carbon stereocenters.

Zirconium-catalyzed additions of dialkylzinc reagents (Me₂Zn or Et₂Zn) to aryl-, alkyl-, and trifluoroalkyl-substituted ketoimines represent a powerful method for this transformation. nih.gov These reactions are promoted by a chiral ligand derived from common amino acids and afford quaternary α-amino esters in high enantiomeric excess (79-97% ee). nih.gov This method is versatile and can be applied to various ketoimine substrates, providing access to a range of enantiomerically enriched products that bear an N-substituted quaternary carbon center. nih.gov

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. For the synthesis of this compound, an auxiliary could be attached to a precursor molecule to control the facial selectivity of a fluorination or an alkylation step. An effective chiral auxiliary must be easily attached and removed and should direct the reaction with high stereoselectivity.

Substrate-controlled synthesis relies on the existing stereocenters within a more complex starting material to direct the formation of new stereocenters. A more advanced strategy involves the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) composed of a chiral Lewis base (a chiral sulfide) and a Lewis acid. nih.gov This method achieves a monoselective C–F bond activation, creating diastereomeric sulfonium salts with ratios up to 95:5. The use of an enantiopure chiral sulfide allows for the transfer of chirality with high stereospecificity, leading to enantioenriched monofluorinated products. nih.gov

| Strategy | Concept | Example Application | Stereochemical Control |

| Chiral Auxiliary | A temporary chiral group directs a stereoselective reaction. | An oxazolidinone auxiliary on a propyl chain directs asymmetric fluorination. | High, determined by the steric and electronic properties of the auxiliary. |

| FLP-mediated Desymmetrization | A chiral Lewis base in an FLP selectively activates one of two enantiotopic C-F bonds. | Desymmetrization of a geminal difluoroalkane using a chiral sulfide. | Good to excellent diastereoselectivity (up to 95:5 dr). |

Diastereoselective Induction in Fluorinated Propylamine Constructs

When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is as crucial as controlling their absolute configuration (enantioselectivity). This is particularly relevant when synthesizing complex fluorinated propylamine analogs.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. rsc.org Controlling diastereoselectivity in such reactions is a significant challenge but offers rapid access to complex structures with multiple stereocenters.

In the context of synthesizing fluorinated amine structures, Mannich-type reactions are a prominent example. The catalytic asymmetric Mannich reaction of fluorinated ketoesters with N-Boc aldimines not only sets the absolute stereochemistry but can also control the diastereoselectivity when the reactants already possess chiral centers or when two new stereocenters are formed simultaneously. researchgate.net Similarly, the development of halogen-bonding catalysis using chiral halonium salts has been applied to the asymmetric synthesis of β-amino cyanoesters with adjacent tetrasubstituted carbon centers. beilstein-journals.org While high enantioselectivity can be achieved (up to 86% ee), controlling the diastereoselectivity in these sterically congested systems remains an active area of research. beilstein-journals.org The choice of catalyst system is paramount; for instance, in the synthesis of imidazoles via MCRs, different metal tetrafluoroborate catalysts can selectively drive the reaction toward different products, highlighting the catalyst's crucial role in controlling reaction pathways and, by extension, selectivity. rsc.org

Regio- and Diastereoselective Functionalization of Cyclic Systems

The introduction of fluorine into cyclic amine structures presents unique challenges and opportunities for stereochemical control. The high electronegativity and steric demand of the fluorine atom, combined with the conformational constraints of a ring system, significantly influence the trajectory of incoming reagents. Research in this area has demonstrated that the N-Boc protecting group, in concert with the fluorine substituent, can act as a powerful stereodirecting element in the functionalization of cyclic systems.

Catalytic methods have been successfully developed for the diastereo- and enantioselective fluoroamination of alkenes, leading to the formation of fluorinated N-heterocycles. For instance, the use of chiral catalysts can control the diastereoselectivity in the fluorination of chiral allylic amines, enabling the synthesis of highly enantioenriched products such as anti-β-fluoropyrrolidines. nih.gov In these reactions, the N-Boc group can influence the transition state geometry, favoring the formation of one diastereomer over the other.

The diastereoselectivity of fluorination can also be controlled in cyclic ketones that already possess a stereocenter. nih.gov The choice of catalyst can completely direct the stereochemical outcome of the fluorination, allowing for the selective synthesis of a desired diastereomer. nih.gov This catalyst-controlled diastereoselectivity is crucial for building complex molecules with multiple contiguous stereocenters. nih.gov

Furthermore, the synthesis of fluorinated cyclic β-amino acid derivatives has been achieved with high levels of stereocontrol. researchgate.net Intramolecular aza-Michael reactions following a cross-metathesis can lead to the formation of fluorinated homoproline derivatives with three stereogenic centers. The selectivity of this cyclization process can be tuned in a diastereodivergent manner by modifying the reaction conditions, providing access to different diastereoisomers from a common precursor. researchgate.net

The functionalization of aziridines offers another pathway to medicinally relevant β-fluoroamines. The regio- and diastereoselective ring-opening of activated aziridines with a fluoride source can yield β-fluoroamine building blocks. organic-chemistry.org The regioselectivity of this process is influenced by the electronic and steric nature of the substituents on the aziridine ring. organic-chemistry.org

Table 1: Examples of Regio- and Diastereoselective Functionalization of Cyclic Systems

| Reaction Type | Substrate | Product | Key Features |

| Catalytic Fluoroamination | Chiral Allylic Sulfonamide | anti-β-Fluoropyrrolidine | Catalyst-controlled diastereoselectivity. nih.gov |

| Intramolecular aza-Michael | Fluorinated Imine Derivative | Fluorinated Homoproline | Diastereodivergent synthesis based on reaction conditions. researchgate.net |

| Aziridine Ring-Opening | N-Protected Aziridine | β-Fluoroamine | Regio- and diastereoselective hydrofluorination. organic-chemistry.org |

| Asymmetric Mannich Reaction | α-Fluoroaryl Cycloketone | β-Amino-α-fluoro Ketone | High diastereo- and enantioselectivity using a chiral catalyst. rsc.org |

Chiral Resolution and Separation Techniques for Fluoroamine Enantiomers

Given that many synthetic routes to chiral fluoroamines yield racemic mixtures, the separation of enantiomers is a critical step for both analytical characterization and the isolation of stereochemically pure compounds. Enantiomers possess identical physical properties, which makes their separation challenging compared to diastereomers. chemistrysteps.comjackwestin.com Consequently, specialized techniques are required to resolve racemic mixtures of fluoroamines.

One of the most widely employed methods for enantiomer separation is chiral chromatography , particularly high-performance liquid chromatography (HPLC). jackwestin.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. khanacademy.org The differential interaction leads to different retention times for the two enantiomers, allowing for their separation. Polysaccharide-based CSPs are commonly used and have proven effective for the resolution of various chiral compounds, including those with lactam scaffolds which are structurally related to cyclic amines. nih.gov The development of effective HPLC methods often involves screening different CSPs and mobile phase compositions to achieve baseline separation. nsf.gov

Enzymatic resolution represents a powerful biocatalytic approach for separating enantiomers. This method relies on the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other. For example, an enzyme could selectively hydrolyze an N-acylated derivative of one enantiomer of a fluoroamine, leaving the other acylated enantiomer untouched. The resulting mixture of the free amine and the acylated amine can then be separated by conventional methods like extraction or chromatography.

Table 2: Comparison of Chiral Resolution Techniques for Fluoroamines

| Technique | Principle | Advantages | Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. jackwestin.comkhanacademy.org | High resolution, applicable to small quantities, analytical and preparative scale. nih.govnih.gov | Requires specialized and often expensive chiral columns. khanacademy.org |

| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different solubilities. chemistrysteps.comresearchgate.net | Scalable for industrial production, potential for recycling the unwanted enantiomer. rsc.org | Success is dependent on the formation of crystalline salts with suitable solubility differences. |

| Enzymatic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. rsc.org | High enantioselectivity, mild reaction conditions. | Requires screening for a suitable enzyme, potential for product inhibition. |

Applications of N Boc 1 Fluoro 2 Propylamine As a Key Synthetic Intermediate

Precursor for Advanced Fluoro-Organic Molecules

The strategic placement of both a fluorine atom and a protected amine functional group makes N-Boc-1-fluoro-2-propylamine a valuable precursor for sophisticated fluoro-organic compounds. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions while allowing for easy deprotection under acidic conditions, enabling sequential chemical modifications.

Synthesis of Fluorinated Heterocycles (e.g., oxazolidinones, pyrrolidines)

This compound serves as a foundational component for constructing fluorinated heterocyclic systems, which are prominent scaffolds in pharmaceuticals.

Oxazolidinones: This intermediate is a viable precursor for synthesizing fluorinated oxazolidinone derivatives. The synthesis can be achieved through intramolecular cyclization. For instance, after deprotection of the Boc group, the resulting primary amine can be reacted with a carbonylating agent. Alternatively, functionalization of the C1 position, followed by reaction with the amine, can lead to ring closure. General methods for oxazolidinone synthesis often involve the reaction of amino alcohols with phosgene (B1210022) or its equivalents, or the cyclization of N-Boc protected amines under specific catalytic conditions. organic-chemistry.org A plausible route starting from this compound would involve hydroxylation of the carbon backbone, followed by a base-mediated intramolecular cyclization to furnish the fluorinated oxazolidinone ring.

Pyrrolidines: The synthesis of substituted pyrrolidines can be accomplished via intramolecular C-H amination or other cyclization strategies. nih.govnii.ac.jp Starting from this compound, a synthetic sequence could involve introducing a leaving group at the terminal methyl position of the propyl chain. Subsequent deprotection and intramolecular nucleophilic substitution by the amine would yield a fluorinated pyrrolidine (B122466) ring. Copper-catalyzed intramolecular C–H amination of N-fluoro amides has been shown to be an effective method for creating pyrrolidines, highlighting the utility of N-F bonds in such cyclizations. nih.gov

Table 1: Plausible Synthetic Routes to Fluorinated Heterocycles

| Heterocycle | Starting Material | Key Transformation Steps |

|---|---|---|

| Fluorinated Oxazolidinone | This compound | 1. Hydroxylation of the alkyl chain. 2. Deprotection of Boc group. 3. Intramolecular cyclization with a carbonyl source. |

| Fluorinated Pyrrolidine | This compound | 1. Functionalization of the terminal methyl group to introduce a leaving group. 2. Deprotection of Boc group. 3. Base-mediated intramolecular cyclization. |

Construction of Chiral Fluoroamine Derivatives

Chiral β-fluoroamines are of significant interest in medicinal chemistry as the fluorine atom can modulate the amine's basicity (pKa), improve metabolic stability, and enhance binding affinity to biological targets. nih.gov this compound, particularly in its enantiomerically pure forms, is an excellent chiral building block for the elaboration of more complex fluoroamine derivatives.

Once the Boc group is removed, the resulting 1-fluoro-2-propylamine can undergo a variety of transformations at the free amine, including:

N-Alkylation or N-Arylation: Reaction with alkyl or aryl halides to introduce diverse substituents.

Acylation: Formation of amides by reacting with acyl chlorides or carboxylic acids.

Reductive Amination: Reaction with aldehydes or ketones to form more complex secondary or tertiary amines.

These straightforward modifications allow chemists to incorporate the chiral fluoropropylamine motif into a larger molecular framework, thereby creating a library of novel chiral fluoroamine derivatives for biological screening. Organocatalysis represents a powerful method for producing such chiral β-fluoroamines with high enantioselectivity. nih.gov

Building Blocks for Monofluoroalkenes

Monofluoroalkenes are valuable isosteres for amide bonds and find use in peptidomimetics and materials science. This compound can theoretically serve as a precursor to monofluoroalkenes through elimination reactions. The presence of fluorine, a poor leaving group, on a carbon adjacent to a hydrogen-bearing carbon makes the molecule susceptible to elimination under specific conditions.

The elimination of hydrogen fluoride (B91410) (HF) from fluorinated compounds often proceeds through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, which is favored when the beta-hydrogen is acidified by an adjacent electron-withdrawing group. siue.edu To facilitate this transformation from this compound, a common strategy would be to convert the amine into a better leaving group, such as a quaternary ammonium (B1175870) salt (Hofmann elimination), which would promote base-induced elimination to form the corresponding monofluoroalkene. siue.edu

Role in Radiopharmaceutical Precursor Synthesis

The development of radiotracers for Positron Emission Tomography (PET) is a critical area of medical research, enabling non-invasive imaging of biological processes. Fluorine-18 is a preferred radionuclide for PET due to its optimal half-life and low positron energy. mdpi.com

Development of [18F]-Labeled Amino Acid Precursors

Fluorinated amino acids are important PET tracers for oncology, as many tumors exhibit increased amino acid transport and metabolism. mdpi.comnih.gov The synthesis of these tracers often relies on the use of [18F]-labeled building blocks or prosthetic groups that can be efficiently coupled to an amino acid scaffold.

The 1-fluoro-2-propylamine structure is a valuable motif for such applications. An [18F]-labeled version of this compound can be synthesized and then conjugated to a suitable amino acid derivative. For example, the synthesis of N-(2-[18F]fluoropropionyl)-L-glutamine ([18F]FPGLN) has been reported as a potential PET tracer for tumor imaging, demonstrating the utility of a fluoropropionyl group in this context. researchgate.net this compound serves as a direct precursor or a structural analog for creating such prosthetic groups, which are crucial for the modular and rapid synthesis required for short-lived isotopes.

Table 2: Application in PET Radiotracer Synthesis

| Application Area | Role of this compound | Example Tracer Motif |

|---|---|---|

| PET Tracer Development | Precursor to an [18F]-labeled prosthetic group for conjugation to biomolecules. | [18F]Fluoropropyl group |

| Oncology Imaging | Synthesis of precursors for [18F]-labeled amino acids. | [18F]FPGLN |

Enabling Technology for Efficient Chemical Syntheses

This compound stands out as an enabling technology in modern organic synthesis due to its inherent functionality and versatility. The presence of a stable, yet readily cleavable, protecting group on the nitrogen allows for precise, stepwise synthetic operations. Chemists can perform modifications on other parts of a larger molecule without affecting the amine, and then reveal the amine functionality at a strategic point for a subsequent reaction, such as cyclization or conjugation.

The fluorine atom imparts unique physicochemical properties to the final products, making this building block highly sought after for developing new pharmaceuticals and advanced materials. Its role as a chiral synthon for creating complex fluorinated amines, a precursor to valuable heterocyclic systems, and a key component in the development of next-generation medical imaging agents underscores its importance as an efficient and versatile tool in the synthetic chemist's arsenal.

Contribution to Convergent and Stereoselective Synthetic Routes

Following a comprehensive search of available scientific literature and chemical databases, no specific examples or detailed research findings could be located that describe the application of this compound as a key synthetic intermediate in convergent or stereoselective synthetic routes. The search did not yield any published reaction schemes, data tables regarding stereoselectivity (e.g., diastereomeric ratio or enantiomeric excess), or yields where this specific compound was utilized as a reactant or building block for the synthesis of more complex molecules.

Chiral β-fluoroamines are recognized as valuable building blocks in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. The N-Boc protecting group is also a common feature in modern organic synthesis, facilitating the controlled construction of complex nitrogen-containing molecules. However, literature detailing the specific role of this compound in convergent strategies—where complex molecules are assembled from several independently prepared fragments—or in stereoselective reactions that control the formation of specific stereoisomers, is not present in the accessed resources.

Consequently, it is not possible to provide the requested detailed research findings or generate data tables on its specific contributions to this area of synthesis. The information required to fulfill this request appears to be highly specialized and may be contained within proprietary databases or specific academic publications () that are not accessible through the available search tools.

Analytical Characterization and Theoretical Studies of N Boc 1 Fluoro 2 Propylamine Systems

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide empirical data on the molecular structure, connectivity, and dynamic behavior of N-Boc-1-fluoro-2-propylamine.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques for the unambiguous structural determination of this compound.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within the molecule. A key characteristic of N-Boc protected amines is the presence of rotamers due to restricted rotation around the carbamate (B1207046) C–N bond. rsc.orgnih.gov This phenomenon often leads to the observation of two distinct sets of signals in the NMR spectra, corresponding to the syn and anti conformers. nih.gov The energy barrier for this rotation is relatively low, and the population of each rotamer can be influenced by solvent and temperature. nd.edund.edu

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the propyl chain, and the N-H proton. The protons on the carbon adjacent to the fluorine atom will exhibit characteristic splitting due to H-F coupling. Similarly, the ¹³C NMR spectrum will show separate signals for the carbonyl carbon, the quaternary carbon of the Boc group, and the carbons of the propyl chain. rsc.org The presence of rotamers can cause a doubling of these peaks. rsc.org The ¹⁹F NMR spectrum provides a direct probe of the fluorine atom's environment.

Table 1: Predicted NMR Data for this compound Rotamers Illustrative data based on typical chemical shifts for similar structures.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) - Major Rotamer | Predicted Chemical Shift (ppm) - Minor Rotamer | Key Splitting Patterns |

| ¹H | -C(CH₃)₃ (Boc) | ~1.45 (s, 9H) | ~1.48 (s, 9H) | Singlet |

| ¹H | -CH(CH₃)- | Multiplet | Multiplet | Coupled to CH₃ and CH₂F protons |

| ¹H | -CH(CH₃) | Doublet | Doublet | Coupled to CH proton |

| ¹H | -CH₂F | Doublet of Multiplets | Doublet of Multiplets | Large doublet splitting from ¹⁹F (²JHF ≈ 47 Hz), further split by adjacent CH proton |

| ¹H | N-H | Broad singlet | Broad singlet | May show coupling to adjacent CH proton |

| ¹³C | -C(CH₃)₃ (Boc) | ~28.5 | ~28.7 | |

| ¹³C | -C(CH₃)₃ (Boc) | ~79.5 | ~80.0 | |

| ¹³C | C=O (Carbamate) | ~155.8 | ~156.2 | |

| ¹³C | -CH(CH₃)- | ~48-52 | ~49-53 | Split by fluorine (²JCF) |

| ¹³C | -CH(CH₃) | ~16-19 | ~17-20 | |

| ¹³C | -CH₂F | ~85-90 | ~86-91 | Large splitting from fluorine (¹JCF) |

| ¹⁹F | -CH₂F | ~ -220 to -230 | ~ -220 to -230 | Triplet of Multiplets (Coupled to CH₂ and potentially CH protons) |

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. Under electrospray ionization (ESI), the molecule is expected to be observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. rsc.org High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. The fragmentation pattern is highly predictable for N-Boc protected compounds. Key fragmentation pathways include the loss of isobutylene (B52900) (56 Da) to form a carbamic acid intermediate, followed by decarboxylation (loss of CO₂), or the direct loss of the entire tert-butoxycarbonyl group (101 Da).

Table 2: Predicted ESI-MS Fragmentation for this compound

| m/z (Mass/Charge) | Ion Description | Pathway |

| 192.14 (Exact) | [M+H]⁺ (Molecular Ion) | Protonation of the parent molecule |

| 214.12 (Exact) | [M+Na]⁺ (Sodium Adduct) | Adduct formation with sodium ions |

| 136.08 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 92.07 | [M+H - C₅H₉O₂]⁺ or [M+H - Boc]⁺ | Loss of the entire Boc group, leaving the protonated fluoro-propylamine |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) | Fragmentation of the Boc group |

In-situ Fourier Transform Infrared (FTIR) spectroscopy, commercially available as ReactIR™, is a powerful process analytical technology (PAT) tool for monitoring chemical reactions in real-time. nih.govmdpi.com This technique allows for the continuous tracking of reactant consumption, product formation, and intermediate species by observing changes in their characteristic vibrational frequencies. nih.gov

For reactions involving this compound, such as its synthesis or deprotection, ReactIR™ is particularly useful for monitoring the strong carbonyl (C=O) stretching vibration of the carbamate group, typically found in the 1680-1720 cm⁻¹ region. princeton.edu The precise position and intensity of this band provide kinetic data about the reaction progress.

Furthermore, this technique can be applied to study the dynamics of the N-Boc rotamers. The C=O stretching frequency is sensitive to the local conformational environment. The syn and anti rotamers can exhibit slightly different absorption frequencies. By monitoring these distinct bands under various conditions (e.g., changing temperature or solvent), one can analyze the equilibrium between the rotamers and the kinetics of their interconversion during a reaction, providing deeper mechanistic insight.

Computational Chemistry and Molecular Modeling

Theoretical calculations provide a molecular-level understanding that complements experimental findings, offering insights into reaction mechanisms and conformational preferences that can be difficult to observe directly.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate the mechanisms of organic reactions. researchgate.net For this compound, DFT calculations can be employed to map the potential energy surface of a given reaction, such as its formation via N-Boc protection of 1-fluoro-2-propylamine or its cleavage under acidic conditions. organic-chemistry.orgresearchgate.net

These calculations can identify the structures and energies of reactants, products, intermediates, and, crucially, transition states. researchgate.net By determining the energy barrier (activation energy) associated with each transition state, the most favorable reaction pathway can be predicted. This analysis helps to rationalize experimental observations, such as reaction rates and regioselectivity, and can be used to optimize reaction conditions. For example, modeling the thermolytic deprotection of the N-Boc group can support a mechanism involving a concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation. researchgate.net

Molecular modeling is an indispensable tool for analyzing the three-dimensional structure and conformational landscape of this compound. The molecule's flexibility arises from rotation around several single bonds, most notably the C-N bond of the carbamate and the C-C bonds of the propyl chain.

Computational methods can calculate the relative energies of different conformers to identify the most stable, low-energy structures. researchgate.net A primary focus of such studies is the rotational barrier of the carbamate C–N bond, which gives rise to the experimentally observed syn and anti rotamers. nih.gov While the anti rotamer is often favored for steric and electrostatic reasons, the energy difference can be small, leading to a mixture of both in solution. nih.govnd.edu Calculations can quantify this energy difference and predict the equilibrium populations.

Additionally, modeling can predict the preferred orientation of the 1-fluoro-2-propyl side chain, considering factors like gauche and anti-periplanar arrangements to minimize steric hindrance and optimize electronic interactions, such as potential intramolecular hydrogen bonding or dipole alignment. These stereochemical predictions are vital for understanding how the molecule might interact with other species, such as enzyme active sites in medicinal chemistry contexts. researchgate.net

Table 3: Theoretical Conformational Energy of this compound Rotamers Hypothetical values based on computational studies of similar carbamates.

| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) | Predicted Equilibrium Population (298 K) | Notes |

| anti | ~180° | 0.00 (Global Minimum) | ~85% | Generally the more stable form due to reduced steric clash. nih.govnd.edu |

| syn | ~0° | ~1.2 | ~15% | Higher in energy but thermally accessible at room temperature. nih.gov |

Emerging Trends and Future Research Trajectories for N Boc 1 Fluoro 2 Propylamine

Innovations in Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. For N-Boc-1-fluoro-2-propylamine and its derivatives, future research is focused on developing more environmentally benign and efficient synthetic routes.

Key areas of innovation include:

Water-Mediated Reactions: Traditional methods for the protection and deprotection of amines, such as the introduction and removal of the N-Boc group, often rely on volatile organic solvents. Recent studies have demonstrated highly efficient and eco-friendly protocols for N-Boc protection and deprotection using water as a solvent, often without the need for a catalyst. nih.govresearchgate.net For instance, the deprotection of N-Boc groups has been achieved with excellent yields simply by using water at reflux temperatures. semanticscholar.org Applying these water-mediated, catalyst-free conditions to the synthesis and deprotection sequences involving this compound represents a significant step towards greener processes. nih.govsemanticscholar.org

Mechanochemical Methods: Solvent-free mechanochemical methods, which involve the grinding of reagents, have shown promise for the synthesis of fluorinated imines with high yields in short reaction times. This approach minimizes solvent waste and can be more energy-efficient than traditional solution-phase synthesis.

Fluorous Synthesis: The use of "fluorous" protecting groups, which are variants of traditional groups like Boc that contain perfluorinated chains, can simplify purification. nih.gov These fluorous tags allow for easy separation of the desired product from non-fluorinated reagents and byproducts using fluorous solid-phase extraction (F-SPE), reducing the need for conventional chromatography and associated solvent consumption. nih.gov

Alternative Fluorinating Agents: Research is moving away from hazardous fluorinating agents. The development of safer, more selective, and efficient reagents is a key goal. Furthermore, visible-light photoredox catalysis is emerging as a powerful tool, enabling the use of milder fluorinating agents under ambient conditions. mdpi.comresearchgate.net

| Approach | Description | Key Advantages | Reference |

|---|---|---|---|

| Water-Mediated Deprotection | Removal of N-Boc group using water at reflux temperature without any added catalyst. | Eco-friendly, catalyst-free, high yields, simple procedure. | semanticscholar.org |

| Water-Mediated Protection | N-Boc protection of amines using (Boc)₂O in a water-acetone medium without a catalyst. | Environmentally benign, excellent yields, short reaction times, no competitive side reactions. | nih.gov |

| Fluorous Boc ((F)Boc) Groups | Use of Boc protecting groups with fluorous chains to facilitate purification via fluorous solid-phase extraction. | Reduces reliance on traditional chromatography, allows for easy recovery of fluorous components. | nih.gov |

Discovery of Novel Reactivity Patterns and Chemical Transformations

Beyond its role as a building block, exploring the inherent reactivity of this compound can unlock new synthetic pathways to complex molecules. The interplay between the fluorine atom, the protected amine, and the chiral center suggests a rich and underexplored chemical space.

Future research directions include:

Photoredox-Catalyzed Reactions: Visible-light photoredox catalysis offers a mild and efficient way to generate radicals and activate molecules for novel transformations. mdpi.comresearchgate.net This technology could be applied to this compound for C-H functionalization, cross-coupling reactions, or the synthesis of complex fluorinated amino acids. nih.gov For example, photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives has been developed to produce a wide range of fluorinated unnatural amino acids. nih.gov

Cyclization Reactions: The N-Boc group is not merely a passive protecting group; it can participate in reactions. For instance, N-Boc protected aziridines can undergo intramolecular Lewis acid-catalyzed reactions to form oxazolidinones. Investigating similar intramolecular cyclizations with derivatives of this compound could lead to novel fluorinated heterocyclic scaffolds.

Fluorine as a Control Element: The strongly electron-withdrawing nature of the fluorine atom can influence the reactivity of adjacent functional groups. Research will likely focus on harnessing this electronic effect to control the regioselectivity and stereoselectivity of reactions at other positions in the molecule.

Advancements in Asymmetric Synthesis of Complex Fluoroamine Scaffolds

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, as different stereoisomers can have vastly different biological activities. This compound serves as a chiral precursor, and future research will focus on developing more sophisticated methods to transfer and control stereochemistry in the synthesis of larger, more complex molecules.

Promising advancements are being made in several areas:

Biocatalysis: The use of enzymes as catalysts offers unparalleled stereoselectivity under mild, environmentally friendly conditions. semanticscholar.org Engineered transaminases and reductive aminases (RedAms) are being developed for the asymmetric synthesis of chiral amines from ketones, a method that could be adapted for the synthesis of various β-fluoroamine analogs. researchgate.net Furthermore, aldolase (B8822740) enzymes have been shown to catalyze the addition of β-fluoro-α-ketoacids to aldehydes, providing access to enantiopure secondary and tertiary fluorides. nih.gov This biocatalytic approach represents a sustainable and highly selective route to complex chiral fluorinated molecules. researchgate.netnih.gov

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of β- and γ-fluoroamines. These methods often utilize small organic molecules as catalysts to create chiral products with high enantiomeric excess (ee), avoiding the use of transition metals.

Catalyst-Controlled Diastereoselectivity: When reacting a chiral molecule like this compound with another chiral reagent, controlling the diastereoselectivity is crucial. N-heterocyclic carbene (NHC)-catalyzed reactions have been shown to produce α-fluoroamides with excellent control over the diastereomeric ratio by selecting the appropriate antipode of the chiral catalyst. nih.gov Similarly, iridium-catalyzed fluorination can achieve high levels of catalyst-controlled diastereoselectivity. figshare.com

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Biocatalysis (Aldolases) | Enzymatic aldol (B89426) addition of β-fluoro-α-ketoacids to aldehydes. | Provides access to enantiopure secondary or tertiary fluorides; highly sustainable and selective. | nih.gov |

| Biocatalysis (Transaminases) | Engineered enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. | Excellent enantioselectivity, green credentials, applicable to pharmaceutical manufacturing. | researchgate.net |

| NHC Organocatalysis | Use of chiral N-heterocyclic carbenes to catalyze the formation of enantioenriched α-fluoroamides. | Metal-free, high diastereoselectivity controlled by the catalyst's chirality. | nih.gov |

| Iridium Catalysis | Asymmetric fluorination of racemic allylic compounds using a chiral diene-iridium complex. | High diastereoselectivity, applicable to the synthesis of complex molecules like fluorinated prostaglandins. | figshare.com |

Strategic Integration with Automation and High-Throughput Experimentation

The discovery and optimization of new reactions and synthetic routes are being accelerated by the integration of automation and high-throughput experimentation (HTE). These technologies are crucial for efficiently exploring the vast parameter space associated with the synthesis and application of this compound.

Key technological integrations include:

Q & A

Basic: What are the optimal synthetic routes for preparing N-Boc-1-fluoro-2-propylamine, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis involves introducing the tert-butoxycarbonyl (Boc) protecting group to 1-fluoro-2-propylamine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key parameters for optimization include:

- Base selection : Sodium hydroxide (aqueous) vs. triethylamine (organic phase) to balance reactivity and solubility.

- Solvent choice : Polar aprotic solvents (e.g., THF, DCM) to stabilize intermediates.

- Temperature : 0–25°C to minimize side reactions like hydrolysis.

Monitor progress via TLC (Rf comparison with starting amine) or HPLC. Fluorine's electron-withdrawing effect may slow Boc protection, necessitating longer reaction times (12–24 hrs). Validate purity using ¹⁹F NMR to confirm absence of deprotected amine (~δ -220 ppm for free NH₂). Comparative studies with alternative Boc-activating reagents (e.g., Boc-OSu) are recommended .

Advanced: How does the fluorine substituent influence the compound’s stability under acidic deprotection conditions compared to non-fluorinated analogs?

Answer:

The fluorine atom increases susceptibility to acid-mediated Boc cleavage due to its inductive effect, which polarizes the adjacent N–C bond. To study this:

- Conduct pH-rate profiling (1–5 M HCl in dioxane/water) with kinetic monitoring via in situ FT-IR (loss of Boc carbonyl at ~1680 cm⁻¹).

- Compare activation energies (Ea) with non-fluorinated analogs using Arrhenius plots (25–60°C).

- Employ ¹⁹F NMR to detect potential HF byproducts (δ ~-120 ppm) under harsh conditions.

Fluorine’s destabilizing effect may reduce deprotection temperatures by 10–15°C, requiring precise control to avoid over-degradation. Computational modeling (e.g., DFT) can predict transition-state stabilization differences .

Basic: What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Answer:

- Multinuclear NMR :

- ¹H NMR: Look for Boc methyl singlet (~δ 1.4 ppm) and fluorine-coupled splitting in propylamine protons (³JHF ≈ 10–15 Hz).

- ¹⁹F NMR: A singlet near δ -215 ppm confirms fluorine retention.

- FT-IR : Boc carbonyl stretch at ~1680–1700 cm⁻¹.

- HRMS : Molecular ion [M+H]⁺ should match theoretical m/z (C₈H₁₆FNO₂: 190.1214).

For structural ambiguity, use 2D NMR (HSQC, HMBC) to assign connectivity. Cross-reference with computational predictions (e.g., ACD/Labs) .

Advanced: How can researchers resolve contradictions in reported enantioselectivity when using this compound in asymmetric catalysis?

Answer:

- Variable screening : Test chiral catalysts (e.g., BINOL-phosphates, Jacobsen’s thioureas) across solvents (toluene to MeCN) and temperatures (-20–40°C).

- Kinetic analysis : Use Eyring plots to differentiate electronic (ΔH‡) vs. steric (ΔS‡) contributions.

- Cross-validation : Compare HPLC chiral column results with polarimetry or circular dichroism.

Address batch variability by ensuring amine precursor enantiopurity (≥99% ee via Mosher ester analysis). Contradictions often arise from trace moisture or metal impurities; use rigorous drying protocols (molecular sieves, argon sparging) .

Basic: What purification strategies mitigate thermal degradation during isolation of this compound?

Answer:

- Low-temperature techniques : Cold filtration (0–5°C) or short-path distillation (<40°C bath).

- Chromatography : Use silica gel with hexane/EtOAc (4:1) to minimize residence time.

- Alternative methods : Preparative HPLC (C18 column, ACN/water gradient) for heat-sensitive batches.

Characterize stability via TGA (decomposition onset ~150°C) and store at -20°C under argon. Avoid prolonged exposure to protic solvents to prevent Boc hydrolysis .

Advanced: What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?

Answer:

- Substitution patterns : Fluorine’s ortho-directing effects in Buchwald-Hartwig aminations vs. Suzuki couplings.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-limiting steps.

- Computational modeling : DFT studies (e.g., B3LYP/6-31G*) to map transition states and charge distribution.

Use ¹⁹F NMR to track intermediates (e.g., Pd-F complexes at δ -80 to -100 ppm). Fluorine’s electronegativity may alter catalytic cycles by stabilizing Pd(0) intermediates .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Engineering controls : Use fume hoods with ≥100 fpm face velocity.

- PPE : Nitrile gloves, goggles, and fluoropolymer-coated aprons.

- Emergency measures : Neutralize spills with calcium carbonate; skin exposure requires 15-minute PEG-400 flushing.

Monitor airborne fluoride with ion-selective electrodes. Avoid contact with strong acids/bases to prevent HF generation .

Advanced: How can computational chemistry predict the compound’s solvation effects and conformational flexibility?

Answer:

- Molecular dynamics (MD) : Simulate solvation shells in water vs. DCM using AMBER or GROMACS.

- Conformational analysis : Compare MMFF94-predicted rotamers with NOE correlations from 2D NMR.

- Solvent parameterization : PCM models to predict dielectric constant-dependent stability.

Validate with variable-temperature NMR (VT-NMR) to observe population shifts between conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.